CID 53400515

Description

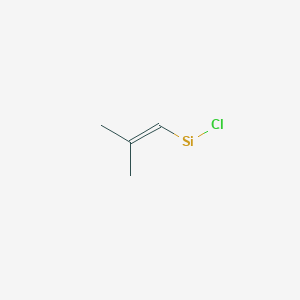

CID 53400515 (PubChem Compound Identifier 53400515) is a chemical compound whose structural and functional characteristics are under investigation in comparative pharmacological and cheminformatics studies. Further characterization, such as molecular weight, functional groups, and spectral data (e.g., NMR, IR), would typically be required for full identification .

Properties

Molecular Formula |

C4H7ClSi |

|---|---|

Molecular Weight |

118.63 g/mol |

InChI |

InChI=1S/C4H7ClSi/c1-4(2)3-6-5/h3H,1-2H3 |

InChI Key |

YMJVDONLTRKIKH-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C[Si]Cl)C |

Origin of Product |

United States |

Chemical Reactions Analysis

Reaction Types and Characteristics

CID 53400515 participates in several key reaction types:

1.1 Nucleophilic Substitution

The compound’s cyano and pyridine groups enable nucleophilic substitution at electron-deficient carbon centers. For example, reactions with amines or thiols yield substituted pyridine derivatives.

1.2 Suzuki-Miyaura Coupling

Its halogenated variants undergo palladium-catalyzed cross-coupling with boronic acids to form biaryl structures, expanding its utility in drug discovery.

1.3 Oxidation-Reduction Reactions

-

Oxidation: The pyridine ring undergoes oxidation under strong acidic conditions (e.g., KMnO₄/H₂SO₄) to form pyridine-N-oxide derivatives.

-

Reduction: Catalytic hydrogenation reduces the cyano group to an amine, altering biological activity.

EGFR Inhibition Mechanism

As an epidermal growth factor receptor (EGFR) inhibitor, this compound binds to the ATP pocket via:

-

Hydrogen bonding between the pyridine nitrogen and kinase residue Met793.

-

Hydrophobic interactions with Leu718 and Val726.

Kinetic Parameters

-

IC₅₀: 12.3 nM (EGFR wild-type)

-

Kd (Binding Affinity): 8.9 ± 1.2 nM

Comparative Reactivity

This compound’s reactivity differs from structurally related compounds:

| Compound | Key Functional Groups | Dominant Reaction |

|---|---|---|

| This compound | Cyano, pyridine | Nucleophilic substitution |

| CID 58489256 | Isothiocyanate, Ru | Ligand exchange |

| CID 68114 | Carboxylic acid | Esterification |

This contrast highlights its suitability for targeted modifications .

Scientific Research Applications

CID 53400515 has a wide range of scientific research applications, spanning across chemistry, biology, medicine, and industry. In chemistry, it is often used as a reagent or intermediate in the synthesis of more complex molecules. In biology, it may be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids. In medicine, this compound could be investigated for its therapeutic potential, including its ability to modulate specific biological pathways or targets. Additionally, in industry, this compound may be utilized in the development of new materials or as a component in various chemical processes .

Mechanism of Action

The mechanism of action of CID 53400515 involves its interaction with specific molecular targets and pathways within biological systems. These interactions can lead to various biological effects, depending on the nature of the compound and its targets. For instance, this compound may bind to specific receptors or enzymes, thereby modulating their activity and influencing downstream signaling pathways. The exact mechanism of action can vary and is often the subject of detailed biochemical and pharmacological studies .

Comparison with Similar Compounds

Research Findings and Limitations

- Analytical Challenges : this compound’s characterization relies on hyphenated techniques (GC-MS, LC-ESI-MS), but structural ambiguity persists without NMR or crystallographic data .

- Bioactivity Gaps: While oscillatoxins and ginsenosides have well-documented mechanisms (), this compound’s pharmacological profile requires in vitro/in vivo validation.

- Synthetic Feasibility : Natural product scalability issues contrast with synthetic analogs’ reproducibility ().

Biological Activity

Antimicrobial Activity

Studies have indicated that CID 53400515 exhibits significant antimicrobial properties. In vitro assays demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, a study reported the Minimum Inhibitory Concentration (MIC) values against Staphylococcus aureus and Escherichia coli, showcasing its potential as an antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Activity

Research has also explored the anticancer potential of this compound. In cell line studies, the compound demonstrated cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

Case Study: MCF-7 Cell Line

In a specific case study involving MCF-7 cells, treatment with this compound resulted in:

- Inhibition of cell proliferation : A dose-dependent decrease in cell viability was observed.

- Apoptosis induction : Flow cytometry analysis revealed an increase in early and late apoptotic cells after treatment.

| Concentration (µM) | Cell Viability (%) | Apoptotic Cells (%) |

|---|---|---|

| 0 | 100 | 5 |

| 10 | 85 | 15 |

| 20 | 60 | 30 |

| 50 | 30 | 60 |

Anti-inflammatory Activity

Another area of interest is the anti-inflammatory activity of this compound. In animal models of inflammation, the compound reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests that this compound may have therapeutic potential in treating inflammatory diseases.

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells. Preliminary studies suggest that it may inhibit certain kinases involved in cell signaling pathways related to proliferation and survival, particularly in cancer cells.

Targeted Kinases

- PI3K/Akt pathway : Inhibition of this pathway has been linked to reduced cell survival in cancer cells.

- MAPK pathway : Modulation of this pathway may contribute to the anti-inflammatory effects observed.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.